![molecular formula C10H17Br B13227395 [1-(Bromomethyl)cyclobutyl]cyclopentane](/img/structure/B13227395.png)
[1-(Bromomethyl)cyclobutyl]cyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Bromomethyl)cyclobutyl]cyclopentane: is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound specifically features a cyclobutane ring with a bromomethyl substituent and a cyclopentane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Bromomethyl)cyclobutyl]cyclopentane typically involves the bromination of cyclobutylmethylcyclopentane. This can be achieved through the reaction of cyclobutylmethylcyclopentane with bromine in the presence of a radical initiator or under UV light to facilitate the formation of the bromomethyl group.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromomethyl group in [1-(Bromomethyl)cyclobutyl]cyclopentane can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Reduction Reactions: The compound can be reduced to form cyclobutylmethylcyclopentane by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the bromomethyl group can lead to the formation of cyclobutylmethylcyclopentanone using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products:
Substitution: Cyclobutylmethylcyclopentanol, cyclobutylmethylcyclopentanenitrile.
Reduction: Cyclobutylmethylcyclopentane.
Oxidation: Cyclobutylmethylcyclopentanone.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: [1-(Bromomethyl)cyclobutyl]cyclopentane can be used as an intermediate in the synthesis of more complex organic molecules, particularly in the field of medicinal chemistry.
Biology:
Biochemical Studies:
Medicine:
Drug Development: Due to its unique structure, it may serve as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or unique mechanical properties.
Wirkmechanismus
The mechanism of action of [1-(Bromomethyl)cyclobutyl]cyclopentane in biological systems is not well-documented. its reactivity can be attributed to the presence of the bromomethyl group, which can participate in various chemical reactions. The molecular targets and pathways involved would depend on the specific application and the nature of the interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Cyclobutylmethylcyclopentane: Lacks the bromomethyl group, making it less reactive in substitution reactions.
Cyclopentylmethylcyclobutane: Similar structure but with the positions of the cyclobutane and cyclopentane rings swapped.
1-Bromo-1-methylcyclopentane: Contains a bromine atom on a cyclopentane ring but lacks the cyclobutane ring.
Uniqueness:
Reactivity: The presence of the bromomethyl group in [1-(Bromomethyl)cyclobutyl]cyclopentane makes it more reactive in nucleophilic substitution reactions compared to its analogs.
Structural Complexity: The combination of cyclobutane and cyclopentane rings provides a unique structural framework that can be exploited in various chemical syntheses and applications.
Eigenschaften
Molekularformel |
C10H17Br |
|---|---|
Molekulargewicht |
217.15 g/mol |
IUPAC-Name |
[1-(bromomethyl)cyclobutyl]cyclopentane |
InChI |
InChI=1S/C10H17Br/c11-8-10(6-3-7-10)9-4-1-2-5-9/h9H,1-8H2 |
InChI-Schlüssel |
GASOSNUVEHDHNV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)C2(CCC2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


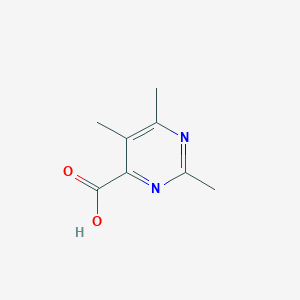
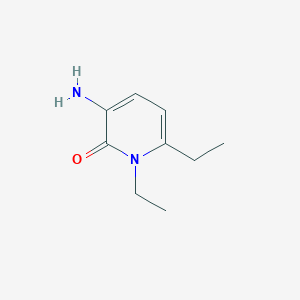
![(1-Methyl-1H-pyrazolo[4,3-B]pyridin-6-YL)methanol](/img/structure/B13227337.png)
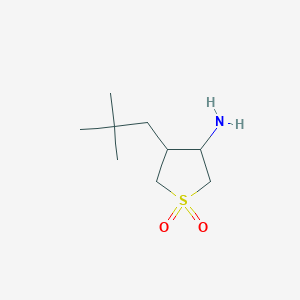
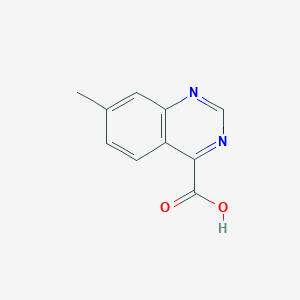
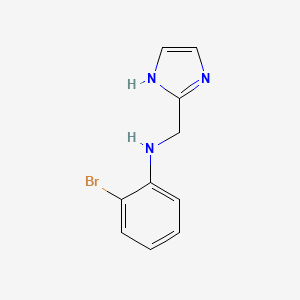
![4-(4-Ethylphenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13227362.png)
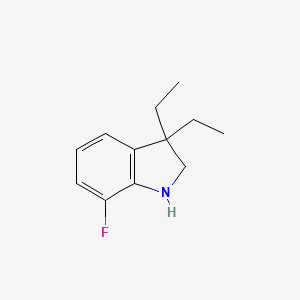

![3-{[(Benzyloxy)carbonyl]amino}-5-cyclopropylthiophene-2-carboxylic acid](/img/structure/B13227383.png)
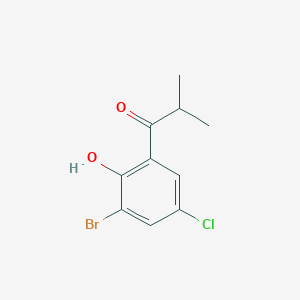
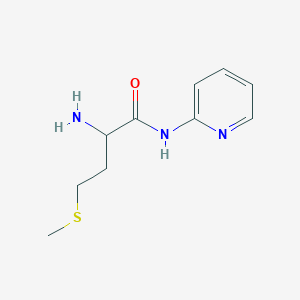

![1-[(1,5-Dimethyl-1H-pyrazol-3-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13227413.png)
